4-(dimethylamino)oxane-2-carboxylic acid
Description
4-(Dimethylamino)oxane-2-carboxylic acid is a heterocyclic carboxylic acid featuring a six-membered oxane (tetrahydropyran) ring substituted with a dimethylamino group (-N(CH₃)₂) at the 4-position and a carboxylic acid (-COOH) group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural hybrid of a polar oxane ring and a basic dimethylamino group, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
CAS No. |
2384570-17-4 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)oxane-2-carboxylic acid typically involves the reaction of dimethylamine with oxane-2-carboxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and the reaction conditions are tightly controlled to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxides of the compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)oxane-2-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a buffer in biochemical experiments.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various biochemical reagents.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)oxane-2-carboxylic acid involves its interaction with specific molecular targets. It acts as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions. This interaction can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(dimethylamino)oxane-2-carboxylic acid and analogous compounds:
Structural and Electronic Differences
- Substituent Effects: The dimethylamino group in this compound introduces strong electron-donating effects, enhancing solubility in polar solvents compared to the methyl-substituted analog . In contrast, the tert-butoxy carbonyl (Boc) group in 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid increases steric bulk and lipophilicity, making it suitable for protective-group strategies . Aromatic vs. Aliphatic Systems: p-(Dimethylamino)benzoic acid exhibits conjugation between the dimethylamino group and the aromatic ring, leading to distinct UV/Vis absorption properties (useful in dyes), whereas the oxane-based analogs lack such conjugation, resulting in different electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
